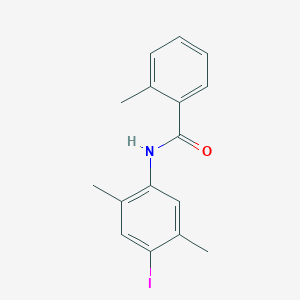
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide, also known as MDB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDB is a benzodioxin derivative that has been synthesized through a number of methods, and its mechanism of action has been explored in various studies.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. It has also been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of various cellular processes, including inflammation and cell survival.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and neuroprotective effects, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has been reported to have antioxidant activity. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized with high purity. It has also been shown to have low toxicity in animal models. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. In addition, its potential therapeutic applications have not been fully explored, and more research is needed to determine its efficacy in various disease models.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide. One area of interest is its potential as an anti-inflammatory and analgesic agent. Future studies could investigate its efficacy in various disease models, including chronic pain and inflammatory diseases. Another area of interest is its potential neuroprotective effects, and more research is needed to determine its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has significant potential for use in scientific research, and further investigation is needed to fully elucidate its effects and potential therapeutic applications.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has been synthesized through a number of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2,4-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2,4-dimethylbenzoyl chloride in the presence of a base. Both methods have been reported to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide with high purity.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has been investigated for its potential therapeutic applications, including its anti-inflammatory, analgesic, and neuroprotective effects. In one study, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide was found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has also been shown to have analgesic effects in animal models of pain. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has been investigated for its neuroprotective effects, with one study reporting that it can protect against neuronal damage in a model of Parkinson's disease.
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-14(12(2)9-11)17(19)18-13-4-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Clé InChI |
QHKZHPLCNDBAQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
Solubilité |
42.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244555.png)
![2-phenyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244556.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide](/img/structure/B244557.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244563.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244564.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244566.png)
![4-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244567.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)